N-[4-(aminomethyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-(4-(Aminomethyl)thiazol-2-yl)acetamide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Aminomethyl)thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the acetamide group. The reaction mixture is usually heated to promote the reaction and then cooled to precipitate the product .
Industrial Production Methods
Industrial production of N-(4-(Aminomethyl)thiazol-2-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Aminomethyl)thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
N-(4-(Aminomethyl)thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(4-(Aminomethyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of N-(4-(Aminomethyl)thiazol-2-yl)acetamide.
Thiazole: The parent compound of the thiazole family.
N-(4-Methylthiazol-2-yl)acetamide: A structurally similar compound with a methyl group instead of an aminomethyl group.
Uniqueness
N-(4-(Aminomethyl)thiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C6H9N3OS |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
N-[4-(aminomethyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H9N3OS/c1-4(10)8-6-9-5(2-7)3-11-6/h3H,2,7H2,1H3,(H,8,9,10) |
InChI Key |
CYKODBZXBULSII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CN |
Origin of Product |
United States |
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